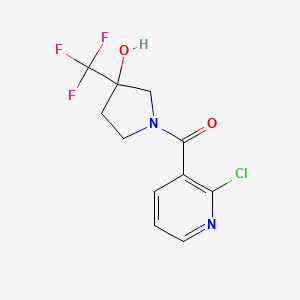
1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as CPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that has a trifluoromethyl group and a chloropyridine group attached to it.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been studied for its potential use as a drug candidate for various diseases. 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has also been studied for its potential use in the field of neuroscience. It has been shown to have anxiolytic properties and has been studied for its potential use in the treatment of anxiety disorders. Additionally, 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to have potential as a cognitive enhancer and has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is not fully understood. However, it has been shown to act as a modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a role in anxiety and cognitive function. 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to have anxiolytic properties, which may be due to its ability to enhance GABAergic neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. Additionally, 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to have potential applications in various fields of scientific research. However, one of the limitations of using 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol. One area of research is in the field of medicinal chemistry, where 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol could be further studied for its potential use as a drug candidate for various diseases. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol and its potential applications in the field of neuroscience. Finally, research could be conducted to develop new synthesis methods for 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol that could increase its availability for researchers.
Synthesemethoden
The synthesis method of 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol involves the reaction of 2-chloropyridine-3-carboxylic acid with trifluoroacetic anhydride to form 1-(2-chloropyridine-3-carbonyl)trifluoroacetate. This intermediate is then reacted with pyrrolidine to form 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol. The synthesis method of 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is relatively simple and can be performed in a laboratory setting.
Eigenschaften
IUPAC Name |
(2-chloropyridin-3-yl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-8-7(2-1-4-16-8)9(18)17-5-3-10(19,6-17)11(13,14)15/h1-2,4,19H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGDHQLGRMXWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N'-{[(3,4-dichloroanilino)carbonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B2999721.png)
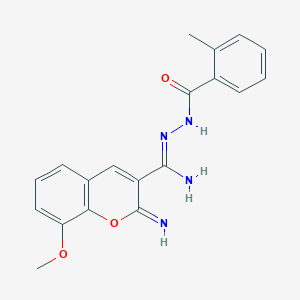
![2-((4-chlorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2999724.png)

![2,8,10-trimethyl-N-(p-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2999727.png)
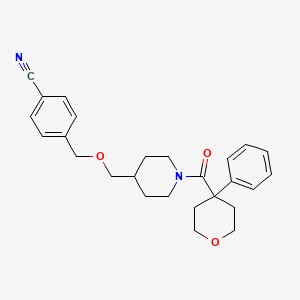
![(E)-N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2999729.png)
![2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2999731.png)
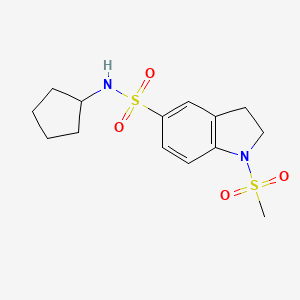
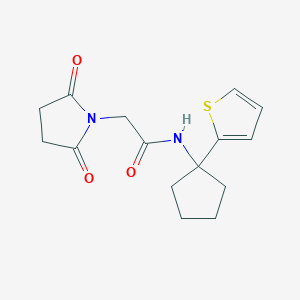
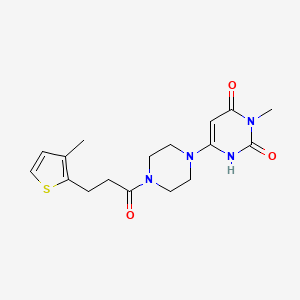
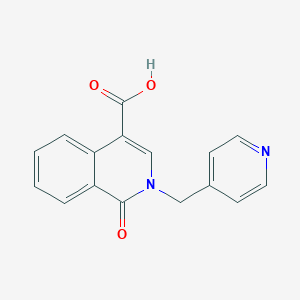
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2999739.png)
![N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2999743.png)